Blattellaquinone Blattellaquinone sex pheromone of the German cockroach, Blattella germanica, structure in first source
Brand Name: Vulcanchem
CAS No.: 849762-24-9
VCID: VC20768595
InChI: InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3
SMILES: Array
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Blattellaquinone

CAS No.: 849762-24-9

Cat. No.: VC20768595

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Blattellaquinone - 849762-24-9

Specification

CAS No. 849762-24-9
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name (3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate
Standard InChI InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3
Standard InChI Key JVMUMZYOAWLJQW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)OCC1=CC(=O)C=CC1=O

Introduction

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate is a chemical compound with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol. It is known for its quinone structure, which is a type of molecule with a cyclic structure and conjugated double bonds, often involved in redox reactions . This compound is used in scientific research and has been noted for its potential biological activities, including antibacterial and antifungal properties.

Biological Activities

While specific biological activities of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate are not extensively documented, compounds with similar quinone structures are known for their roles in cellular respiration and potential antimicrobial effects. Further research is needed to fully understand its biological implications.

Synthesis and Applications

The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate typically involves organic chemistry techniques, although specific synthesis methods are not detailed in available literature. This compound is used in various research applications, often due to its unique chemical structure and potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator